molecular formula C6H8O4 B14652648 Methyl prop-1-en-1-yl ethanedioate CAS No. 50878-46-1

Methyl prop-1-en-1-yl ethanedioate

Cat. No.: B14652648
CAS No.: 50878-46-1
M. Wt: 144.12 g/mol
InChI Key: YQRXQHFXIDFIKM-UHFFFAOYSA-N
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Description

Methyl prop-1-en-1-yl ethanedioate is an ester compound characterized by its unique structure, which includes a carbon-to-oxygen double bond and a single bond to a second oxygen atom. Esters like this compound are known for their pleasant odors and are often used in perfumes and flavoring agents .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl prop-1-en-1-yl ethanedioate can be synthesized through esterification reactions. One common method involves the reaction of prop-1-en-1-yl alcohol with ethanedioic acid in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound often involves continuous flow reactors to optimize yield and efficiency. The use of high-purity reactants and controlled reaction conditions ensures the production of high-quality ester suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

Methyl prop-1-en-1-yl ethanedioate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of methyl prop-1-en-1-yl ethanedioate involves its interaction with various molecular targets. In biological systems, it can interact with enzymes and receptors, influencing biochemical pathways. The ester group can undergo hydrolysis, releasing active compounds that exert specific effects .

Comparison with Similar Compounds

Properties

CAS No.

50878-46-1

Molecular Formula

C6H8O4

Molecular Weight

144.12 g/mol

IUPAC Name

1-O-methyl 2-O-prop-1-enyl oxalate

InChI

InChI=1S/C6H8O4/c1-3-4-10-6(8)5(7)9-2/h3-4H,1-2H3

InChI Key

YQRXQHFXIDFIKM-UHFFFAOYSA-N

Canonical SMILES

CC=COC(=O)C(=O)OC

Origin of Product

United States

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